Piperanine
Overview
Description
Piperanine is an alkaloid compound found in various species of the Piperaceae family, particularly in black pepper (Piper nigrum) and long pepper (Piper longum). It is known for its pungent taste and has been used in traditional medicine for centuries. This compound is structurally related to piperine, another well-known alkaloid from the same family. The compound has garnered significant interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Mechanism of Action
Target of Action
Piperanine, also known as Piperanin, is a piperidine alkaloid that exhibits a broad spectrum of bioactivity. The primary targets of this compound include multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .
Mode of Action
The pleiotropic mechanistic action of this compound is attributed to its ability to interact with a broad spectrum of molecular targets that include kinases, transcription factors, cell cycle proteins, inflammatory cytokines, receptors, and signaling molecules . This compound binds to these targets, altering their function and leading to various physiological effects.
Biochemical Pathways
This compound regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways play crucial roles in various physiological processes, and their modulation by this compound can lead to a range of downstream effects.
Pharmacokinetics
This compound exhibits remarkable bioavailability-enhancing abilities . This property, along with its ability to alter the function of drug-metabolizing enzymes, significantly impacts its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets and pathways. It exhibits antioxidant, anti-apoptotic, anti-inflammatory properties, and enhances bioavailability . These properties contribute to its therapeutic potential against various conditions such as CNS dysfunctions, cardiovascular system disorders, gastrointestinal tract dysfunctions, bone diseases, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is slightly water-soluble and forms monoclinic needles, possessing a strong pungent taste . These physical properties can affect its absorption and distribution in the body. Furthermore, this compound’s action can be influenced by the physiological environment, such as the presence of other molecules and the pH of the body fluids .
Biochemical Analysis
Biochemical Properties
Piperanine exhibits pleiotropic properties like antioxidant, anticancer, anti-inflammatory, antihypertensive, hepatoprotective, neuroprotective and enhancing bioavailability and fertility-related activities . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been reported to have effects on various types of cells and cellular processes, including CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities are responsible for most of its mechanistic approach in various diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperanine can be synthesized through several methods, including the reaction of piperic acid chloride with piperidine. This method involves the following steps:
Preparation of Piperic Acid Chloride: Piperic acid is treated with thionyl chloride to form piperic acid chloride.
Reaction with Piperidine: The piperic acid chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of piperine from black pepper, followed by chemical modification. The extraction process includes:
Grinding and Extraction: Black pepper seeds are ground to a fine powder and subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate piperine.
Chemical Modification: Piperine is then chemically modified to produce this compound through the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions: Piperanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form this compound oxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield reduced this compound derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: this compound oxide.
Reduction: Reduced this compound derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Piperanine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and inflammation.
Industry: Utilized in the development of bio-enhancers to improve the bioavailability of drugs.
Comparison with Similar Compounds
- Piperine
- Piperidine
- Piperlongumine
Piperanine’s unique combination of structural features and pharmacological activities makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h3,7-9,12H,1-2,4-6,10-11,13H2/b7-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOFMXDKFORMO-XVNBXDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CCCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/CCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Piperanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23512-46-1, 65937-41-9 | |
Record name | Piperanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23512-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023512461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC125180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-5-(1,3-benzodioxol-5-yl)-1-(1-piperidyl)pent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Piperanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 - 80 °C | |
Record name | Piperanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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